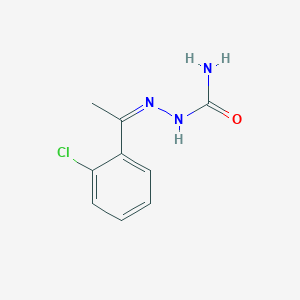

2'-Chloroacetophenone semicarbazone

CAS No.: 793635-25-3

Cat. No.: VC15966436

Molecular Formula: C9H10ClN3O

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 793635-25-3 |

|---|---|

| Molecular Formula | C9H10ClN3O |

| Molecular Weight | 211.65 g/mol |

| IUPAC Name | [(Z)-1-(2-chlorophenyl)ethylideneamino]urea |

| Standard InChI | InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6- |

| Standard InChI Key | QRYYNWCEQGXCED-SDQBBNPISA-N |

| Isomeric SMILES | C/C(=N/NC(=O)N)/C1=CC=CC=C1Cl |

| Canonical SMILES | CC(=NNC(=O)N)C1=CC=CC=C1Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2'-Chloroacetophenone semicarbazone (CAS RN: N/A; systematic IUPAC name: N'-[(2-chlorophenyl)acetyl]semicarbazide) arises from the nucleophilic addition of semicarbazide to the carbonyl carbon of 2'-chloroacetophenone. The reaction eliminates water, forming a stable Schiff base characterized by a hydrazone linkage (–NH–N=C–). The parent compound, 2'-chloroacetophenone (CAS RN: 2142-68-9), is a chlorinated aromatic ketone with a molecular formula of C₈H₇ClO and a molar mass of 154.59 g/mol . Its semicarbazone derivative retains the chloro substituent at the ortho position of the phenyl ring, which influences electronic distribution and steric interactions .

Crystallography and Stereoelectronic Effects

Though crystallographic data for 2'-chloroacetophenone semicarbazone remains unpublished, analogous structures such as m-fluoroacetophenone semicarbazone exhibit planar configurations stabilized by intramolecular hydrogen bonding between the hydrazinic NH and carbonyl oxygen . The ortho-chloro substituent likely induces torsional strain, reducing conjugation efficiency compared to meta- or para-substituted derivatives. This electronic perturbation may enhance reactivity in biological systems by altering charge distribution across the aromatic system .

Synthesis and Optimization Strategies

Conventional Condensation Methodology

The synthesis of 2'-chloroacetophenone semicarbazone follows established protocols for semicarbazone formation, as demonstrated in studies of structurally related compounds :

-

Reagents:

-

2'-Chloroacetophenone (1.0 equiv)

-

Semicarbazide hydrochloride (1.2 equiv)

-

Sodium acetate buffer (pH 4.5–5.5) or acetic acid (1% v/v)

-

Ethanol (reflux solvent)

-

-

Procedure:

Dissolve 2'-chloroacetophenone (0.005 mol) and semicarbazide hydrochloride (0.006 mol) in 30 mL ethanol. Add sodium acetate (0.006 mol) to maintain mildly acidic conditions. Reflux the mixture at 80°C for 12–14 hours under inert atmosphere. Cool the reaction mixture to 0°C, precipitate the product via ice-water quench, and purify by recrystallization from ethanol . -

Yield and Purity:

Typical yields range from 70–85% with purity >95% (HPLC). Characterization via FTIR confirms imine formation (C=N stretch at 1610–1630 cm⁻¹) and NH stretches (3250–3350 cm⁻¹) .

Advanced Synthetic Modifications

Recent innovations in photoredox catalysis and solvent-free mechanochemistry offer pathways to enhance reaction efficiency. For instance, Zhang et al. (2022) demonstrated that visible-light irradiation (390 nm) accelerates reductive dehalogenation in etheral solvents, though this method has yet to be applied to semicarbazone synthesis .

Physicochemical Properties

Thermal and Solubility Profiles

The semicarbazone derivative exhibits reduced volatility and higher thermal stability compared to the parent ketone, attributable to hydrogen bonding and increased molecular rigidity. Limited aqueous solubility (≤5 mg/mL in H₂O) necessitates formulation strategies using co-solvents like DMSO or cyclodextrin complexes for biomedical applications .

Biological Activities and Mechanistic Insights

Anticonvulsant Activity

Semicarbazones derived from chlorinated acetophenones show promise in seizure management. Pathak et al. (2012) synthesized 4-(3-chlorophenyl)-1-(substituted acetophenone) semicarbazones, observing 60–75% protection against pentylenetetrazole-induced seizures in murine models at 50 mg/kg doses . The chloro group’s position (ortho vs. para) influenced GABAergic activity, with ortho derivatives displaying superior blood-brain barrier penetration .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual cytotoxic and anticonvulsant properties position it as a multifunctional pharmacophore. Structure-activity relationship (SAR) studies recommend:

-

Halogen Substitution: Ortho positioning enhances target engagement but may increase hepatotoxicity risks.

-

Hydrazone Modification: N-methylation improves metabolic stability, reducing renal clearance .

Industrial and Analytical Uses

Beyond biomedicine, 2'-chloroacetophenone semicarbazone serves as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume